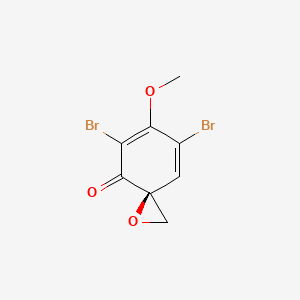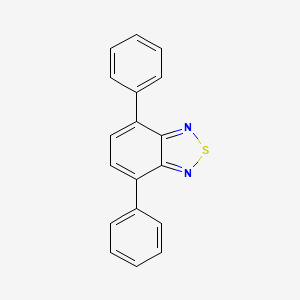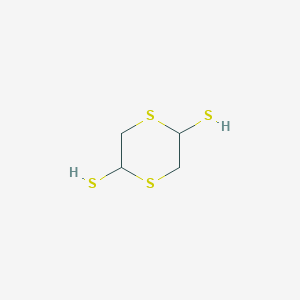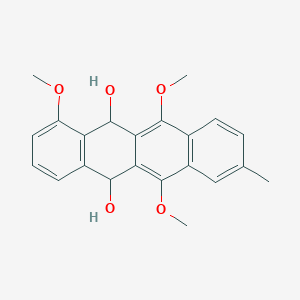
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate is a synthetic steroid derivative This compound is part of the androstane family, which is known for its significant biological activities The structure of this compound includes a hydroxyl group at the 11th position, a ketone group at the 17th position, and dimethyl biscarbonate groups at the 3rd and 7th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate typically involves multi-step organic reactions. The starting material is often a commercially available androstane derivative. The hydroxylation at the 11th position can be achieved using specific oxidizing agents under controlled conditions. The introduction of the ketone group at the 17th position may involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other suitable oxidants. The final step involves the formation of dimethyl biscarbonate groups at the 3rd and 7th positions, which can be accomplished using carbonate reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11th position, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group at the 17th position to a hydroxyl group, altering the compound’s biological activity.
Substitution: The dimethyl biscarbonate groups can participate in substitution reactions, where the carbonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: PCC, KMnO4, or CrO3 for oxidation reactions.
Reducing Agents: NaBH4 or LiAlH4 for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the carbonate groups.
Applications De Recherche Scientifique
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate involves its interaction with specific molecular targets in the body. The hydroxyl and ketone groups allow it to bind to steroid receptors, influencing gene expression and cellular functions. The compound may also interact with enzymes involved in steroid metabolism, modulating their activity and affecting hormone levels.
Comparaison Avec Des Composés Similaires
Testosterone: A natural steroid hormone with similar structural features but different functional groups.
Androstenedione: A precursor to testosterone with a similar androstane backbone.
DHEA (Dehydroepiandrosterone): Another steroid hormone with a similar structure but different biological activity.
Uniqueness: (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
537718-13-1 |
|---|---|
Formule moléculaire |
C23H32O8 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
[(3S,7R,8S,9S,10R,11R,13S,14S)-11-hydroxy-3-methoxycarbonyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] methyl carbonate |
InChI |
InChI=1S/C23H32O8/c1-22-8-7-13(30-20(26)28-3)9-12(22)10-16(31-21(27)29-4)18-14-5-6-17(25)23(14,2)11-15(24)19(18)22/h10,13-16,18-19,24H,5-9,11H2,1-4H3/t13-,14-,15+,16-,18+,19-,22-,23-/m0/s1 |
Clé InChI |
MQMSLWPZFXEAHE-NMVVZMBUSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)OC(=O)OC)OC(=O)OC |
SMILES canonique |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)OC(=O)OC)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)



![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)

![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)

![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)

